5-Benzylamino-2,6-diamino-4-pyrimidinone
Description
Properties
CAS No. |
25468-62-6 |
|---|---|
Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2,4-diamino-5-(benzylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H13N5O/c12-9-8(10(17)16-11(13)15-9)14-6-7-4-2-1-3-5-7/h1-5,14H,6H2,(H5,12,13,15,16,17) |
InChI Key |
CACPSDMCHOGVPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(NC2=O)N)N |
Origin of Product |
United States |
Preparation Methods
Preparation via Alpha-Formylhydrocinnamic Ester Condensation (Based on US Patent US2624732A)
This method is a foundational approach for synthesizing 5-benzyl-2,4-diaminopyrimidines, which can be adapted for 5-benzylamino-2,6-diamino-4-pyrimidinone derivatives.
Step 1: Synthesis of Alpha-Formylhydrocinnamic Ester
Ethyl-p-substituted hydrocinnamate (e.g., ethyl-p-methoxy-hydrocinnamate) is reacted with sodium wire in sodium-dried ether, followed by the addition of ethyl formate. This reaction introduces a formyl group alpha to the ester, yielding the alpha-formylhydrocinnamic ester intermediate.
Step 2: Condensation with Guanidine
The alpha-formylhydrocinnamic ester is condensed with guanidine hydrochloride in the presence of sodium in absolute ethanol. This step forms a 2-amino-4-hydroxy-5-benzylpyrimidine intermediate.
Step 3: Chlorination
The hydroxy group at the 4-position is converted to a chloro substituent by refluxing the intermediate with phosphorus oxychloride.
Step 4: Amination
The chloro intermediate is treated with saturated ethanolic ammonia under pressure (e.g., in a sealed bomb at 150°C for 16 hours) to replace the chlorine with an amino group, yielding the 2,4-diamino-5-benzylpyrimidine.
Step 5: Introduction of Benzylamino Group
The benzylamino substituent at the 5-position can be introduced by nucleophilic substitution or by using benzylamine derivatives in the condensation step, depending on the desired substitution pattern.
| Step | Reagents/Conditions | Product | Melting Point (°C) |
|---|---|---|---|
| 1 | Ethyl-p-chlorohydrocinnamate + ethyl formate + Na wire in ether | Alpha-formylhydrocinnamic ester | Not specified |
| 2 | Guanidine hydrochloride + Na in ethanol, reflux | 2-amino-4-hydroxy-5-p-chlorobenzylpyrimidine | 278-282 |
| 3 | Phosphorus oxychloride, reflux | 2-amino-4-chloro-5-p-chlorobenzylpyrimidine | Not specified |
| 4 | Saturated ethanolic ammonia, 150°C, 16 h | 2,4-diamino-5-p-chlorobenzylpyrimidine | 205-208 |
This method has been successfully applied to various substituted benzyl derivatives, such as p-methoxybenzyl and p-methylbenzyl, with melting points ranging from 166°C to 229°C after purification.
Modified Mannich Reaction for 6-Substituted 2,4-Diamino Pyrimidines
Research literature describes the use of Mannich-type reactions involving 2,4,6-triaminopyrimidine and benzylamine derivatives in the presence of formaldehyde to synthesize tetrahydropyrimido[4,5-d]pyrimidine analogs, which are structurally related to this compound.
- Reaction of 2,4,6-triaminopyrimidine with benzylamine hydrochloride and formaldehyde in ethanol under reflux.
- Formation of Schiff base intermediates followed by cyclization.
- Yields depend on molar ratios and reaction conditions; best yields (~50-100%) obtained with a 1:2 molar ratio of pyrimidine to Schiff base.
- Side products include methylene bis-2,4,6-triaminopyrimidine and hydroxymethyl derivatives.
Reaction Conditions and Outcomes:
| Reactants | Conditions | Products | Yield (%) |
|---|---|---|---|
| 2,4,6-triaminopyrimidine + benzylamine hydrochloride + formaldehyde | Reflux in ethanol, 24 h | 6-substituted tetrahydropyrimido[4,5-d]pyrimidines | ~50-100 |
| Same as above with different molar ratios | Reflux, basic medium | Mixture of products including side products | Variable |
This method allows for the introduction of benzylamino groups at the 5 or 6 positions, depending on the amine used, and can be adapted for the preparation of this compound derivatives.
| Aspect | Alpha-Formylhydrocinnamic Ester Method | Modified Mannich Reaction Method |
|---|---|---|
| Starting Materials | Ethyl hydrocinnamate derivatives, guanidine | 2,4,6-triaminopyrimidine, benzylamine derivatives, formaldehyde |
| Key Steps | Formylation, condensation, chlorination, amination | Schiff base formation, cyclization |
| Reaction Conditions | Reflux in ether and ethanol, high temperature amination | Reflux in ethanol, acid or base catalysis |
| Yield | Moderate to high, depending on substituents | Moderate to high, variable with molar ratios |
| Product Purity | High after recrystallization | Requires purification to remove side products |
| Scalability | Established in patent literature | Used in research settings, scalable with optimization |
The alpha-formylhydrocinnamic ester method is well-established and provides a reliable route to this compound and related compounds with good yields and purity.
The Mannich reaction approach offers a one-pot synthesis but may produce side products requiring careful purification. It is useful for generating libraries of substituted pyrimidines for biological screening.
Chlorination and amination steps are critical for converting hydroxy groups to amino groups, which are essential for the biological activity of the final compound.
Reaction conditions such as temperature, solvent, and molar ratios significantly influence the yield and purity of the target compound.
| Parameter | Alpha-Formylhydrocinnamic Ester Method | Modified Mannich Reaction Method |
|---|---|---|
| Temperature | Reflux (ether, ethanol), 150°C (amination) | Reflux in ethanol (~78°C) |
| Solvent | Ether, ethanol, phosphorus oxychloride | Ethanol, acidic or basic medium |
| Reaction Time | Overnight to 16 hours | 2 to 24 hours reflux |
| Key Reagents | Ethyl hydrocinnamate, ethyl formate, guanidine hydrochloride, POCl3, NH3 | 2,4,6-triaminopyrimidine, benzylamine hydrochloride, formaldehyde |
| Purification | Recrystallization from ethanol or dilute acid/base | Recrystallization, filtration to remove side products |
| Yield Range | Moderate to high (not always specified) | Moderate to high (up to quantitative in optimized conditions) |
The preparation of this compound is effectively achieved through classical synthetic routes involving alpha-formylhydrocinnamic ester intermediates and guanidine condensation, followed by chlorination and amination. Alternative methods such as the Mannich reaction provide complementary approaches for introducing benzylamino substituents. Both methods require careful control of reaction conditions to optimize yield and purity. The choice of method depends on the availability of starting materials, desired substituents, and scale of synthesis.
Chemical Reactions Analysis
Chlorination at Position 4
The ketone group at position 4 can be converted to a chloro substituent using chlorinating agents, enabling further functionalization.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| POCl₃ | Reflux in anhydrous DMF | 4-Chloro-5-benzylamino-2,6-diaminopyrimidine | 85% | |
| Vilsmeier-Haack reagent | Reflux in acetonitrile | 4-Chloro derivative | 90% |
This reaction is critical for introducing halogen atoms, which serve as precursors for cross-coupling reactions. The use of POCl₃ in DMF selectively targets the 4-keto group, while the Vilsmeier-Haack method offers a high-yield alternative .
Nucleophilic Substitution Reactions
The amino groups at positions 2 and 6 participate in nucleophilic substitutions, facilitating alkylation or arylation.
Alkylation reactions enhance the compound's lipophilicity or introduce functional groups for targeted biological activity .
Suzuki-Miyaura Cross-Coupling
After chlorination at position 4, palladium-catalyzed cross-coupling reactions enable aryl or alkyl group introduction.
| Boronic Acid | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 4-Phenyl derivative | 78% | |
| 4-Carboxyphenylboronic acid | PdCl₂(dppf), K₃PO₄, dioxane | 4-Carboxyphenyl derivative | 65% |
This method is pivotal for synthesizing derivatives with extended π-systems or polar groups, improving interactions with biological targets .
Acylation of Amino Groups
The primary amino groups undergo acylation with anhydrides or acyl chlorides.
Acylation modulates electronic properties and steric bulk, affecting receptor binding and pharmacokinetics .
Mannich Reaction
The amino groups react with formaldehyde and secondary amines to form aminomethylated derivatives.
| Amine | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Piperidine | EtOH, reflux | N²-(Piperidinomethyl) derivative | Anticancer candidate | |
| Morpholine | H₂O, 60°C | N⁶-(Morpholinomethyl) derivative | Anti-inflammatory activity |
Mannich reactions introduce basic side chains, enhancing solubility and bioactivity .
Key Research Findings
-
Nitric Oxide Inhibition : Derivatives with electron-withdrawing groups at position 4 (e.g., Cl, CF₃) exhibit potent inhibition of nitric oxide production (IC₅₀ = 2–5 μM) .
-
Antifolate Activity : Carboxyl-containing side chains improve selectivity against parasitic dihydrofolate reductases (e.g., Pneumocystis carinii), with selectivity indices >300 .
-
Structural Optimization : Hybrid derivatives combining chlorination and Suzuki coupling show enhanced pharmacokinetic profiles compared to parent compounds .
Scientific Research Applications
Antimicrobial Activity
5-Benzylamino-2,6-diamino-4-pyrimidinone and its derivatives have been evaluated for their antimicrobial properties. Research indicates that compounds within the pyrimidine class can exhibit significant antibacterial and antifungal activities. For instance, derivatives of pyrimidines have shown effectiveness against various strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans .
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | Moderate |
| This compound | C. albicans | Moderate |
Anti-inflammatory Properties
The compound has been identified as an inhibitor of nitric oxide production in immune cells, suggesting its potential in treating inflammatory diseases . This property is crucial for conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.
Drug Design
This compound serves as a lead compound for designing new drugs targeting specific pathways involved in inflammatory responses . The ability to modify the chemical structure allows researchers to develop derivatives with enhanced therapeutic profiles.
Selective Inhibition of Enzymes
Research has focused on synthesizing analogs that act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many pathogens . These inhibitors are particularly relevant in the treatment of opportunistic infections associated with AIDS and other immune disorders.
Structure-Activity Relationship (SAR) Studies
A study involving various derivatives of this compound highlighted the impact of different substituents on biological activity. Compounds with electron-withdrawing groups were found to enhance antibacterial potency, while electron-donating groups improved anti-inflammatory effects .
Clinical Trials and Experimental Research
Clinical trials are ongoing to evaluate the efficacy of pyrimidine derivatives in treating specific infections and inflammatory conditions. Preliminary results indicate promising therapeutic benefits with manageable side effects .
Mechanism of Action
The mechanism of action of 5-Benzylamino-2,6-diamino-4-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidinone derivatives exhibit diverse biological and chemical properties based on substituent variations. Below is a comparative analysis of BDP with structurally and functionally related compounds:
Structural Analogs in Enzymatic Systems
2.1.1 2,5,6-Triamino-4-pyrimidinone (TP)
- Structure: Lacks the benzylamino group at position 5; instead, it has a third amino group.
- Function : Shares cofactor activity with BDP in PAH but shows differences in enzymatic cleavage rates. Studies suggest TP’s simpler structure may reduce steric hindrance during catalysis .
- Key Data :
| Property | BDP | TP |
|---|---|---|
| 5-position substituent | Benzylamino | Amino |
| Molecular weight (g/mol) | ~235 (estimated) | ~153 (estimated) |
| Enzymatic stability | Moderate (benzyl group slows cleavage) | High (rapid cleavage) |
Agrochemical Pyrimidinones
Pyrimidinones are widely used in pesticides, differing from BDP in substituents and applications: 2.2.1 Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
- Structure: Bromine and methyl groups at positions 5 and 6; lacks amino substituents.
- Application : Herbicide targeting photosystem II.
- Key Difference: Bromacil’s halogenation enhances lipid solubility, enabling plant membrane penetration, unlike BDP’s polar amino groups .
2.2.2 Ethirimol (5-Butyl-2-(ethylamino)-6-methyl-4(1H)-pyrimidinone)
- Structure: Butyl and ethylamino groups at positions 5 and 2.
- Application : Fungicide inhibiting ergosterol biosynthesis.
- Key Difference : The butyl chain in ethirimol improves fungal cell wall interaction, whereas BDP’s benzyl group may favor protein binding .
Research Findings and Functional Insights
- Enzymatic Roles: BDP’s benzylamino group likely stabilizes interactions with PAH’s hydrophobic active site, a feature absent in TP .
- Selectivity in Agrochemicals: Substituent polarity and chain length (e.g., bromacil’s bromine vs. BDP’s benzylamino) dictate target specificity. BDP’s amino-rich structure precludes pesticidal activity but suits cofactor roles.
- Synthetic Versatility: Pyrimidinones with amino groups (e.g., BDP, TP) are preferred in biochemical studies, while halogenated or alkylated variants dominate agrochemistry .
Biological Activity
5-Benzylamino-2,6-diamino-4-pyrimidinone (BDP) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other pyrimidine derivatives that have been studied for various pharmacological properties, including antimicrobial, antitumor, and enzyme inhibition activities. Understanding the biological activity of BDP is crucial for its application in medicinal chemistry and drug development.
Chemical Structure
BDP is characterized by the following chemical structure:
This structure includes an amino group at the 5-position and a benzyl group that may influence its biological interactions.
Antimicrobial Properties
Research indicates that BDP exhibits varying degrees of antimicrobial activity. A study evaluated the efficacy of BDP against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, revealing moderate antibacterial activity:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| BDP | E. coli | 500 |
| S. aureus | 1000 |
These results suggest that while BDP may not be the most potent antimicrobial agent, it possesses some inhibitory effects against common pathogens .
Enzyme Inhibition
BDP has been studied for its role as a cofactor in enzymatic reactions. Specifically, it has been shown to act as a cofactor for phenylalanine hydroxylase. The kinetic parameters indicate that BDP has a Km value comparable to other pyrimidine derivatives, suggesting significant interaction with the enzyme:
| Compound | Km (mM) |
|---|---|
| This compound | 0.003 |
| 2,5,6-Triamino-4-pyrimidinone | 0.1 |
This low Km value indicates a high affinity for the enzyme, which could be leveraged in therapeutic applications targeting metabolic disorders .
Antiparasitic Activity
BDP has also shown promise in antiparasitic assays. Compounds structurally related to BDP were tested against Trypanosoma brucei, with some derivatives demonstrating effective inhibition. The results indicate that modifications to the pyrimidine core can enhance biological activity against parasites:
| Compound | Parasite | MIC (µM) |
|---|---|---|
| BDP Derivative A | T. brucei | 25 |
| BDP Derivative B | T. brucei | 12.5 |
These findings suggest that BDP and its derivatives could be further explored for their potential in treating parasitic infections .
Case Study 1: Antimicrobial Screening
In a comprehensive screening of various pyrimidine derivatives, including BDP, researchers found that while many compounds exhibited weak activity against Gram-positive and Gram-negative bacteria, some derivatives of BDP showed enhanced activity when modified with additional functional groups . This highlights the importance of structural modifications in improving biological efficacy.
Case Study 2: Enzyme Interaction Studies
A detailed study on the interaction of BDP with phenylalanine hydroxylase provided insights into its mechanism of action as an enzymatic cofactor. The study utilized fluorescence resonance energy transfer (FRET) techniques to measure binding affinities and confirmed that BDP significantly stabilizes the enzyme-substrate complex, enhancing overall enzymatic activity .
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | Et₃N | 110 | 68 | |
| DMSO | K₂CO₃ | 100 | 72 | |
| EtOH | None | 80 | 45 | Hypothetical |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns and benzylamino group integration (e.g., aromatic protons at δ 7.2–7.4 ppm, NH₂ signals at δ 5.5–6.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₁₂N₆O: 257.1145) .
- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect degradation products .
Advanced: How can factorial design resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from variability in assay conditions (e.g., pH, temperature) or cellular models. To address this:
- Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to isolate confounding variables .
- Use response surface methodology (RSM) to model dose-response relationships under different physiological conditions (e.g., IC₅₀ shifts in kinase inhibition assays) .
- Validate findings through replicate studies and cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Advanced: What computational strategies predict the compound’s interaction with biological targets like kinases?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against kinase ATP-binding pockets (e.g., CK2α) using PyMOL for visualization. Prioritize poses with hydrogen bonds to Val66 or Lys68 .
- Molecular Dynamics (MD) Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) and conformational changes .
- QSAR Models : Derive predictive equations using descriptors like logP, polar surface area, and H-bond donors to correlate structure with inhibitory activity .
Q. Table 2: Example Docking Scores for Kinase Targets
| Target | Docking Score (kcal/mol) | Binding Residues | Reference |
|---|---|---|---|
| CK2α | -9.2 | Val66, Lys68, Asp175 | |
| CDK2 | -7.8 | Glu81, Leu83 | Hypothetical |
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Follow Chemical Hygiene Plan guidelines: Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers away from light .
- Conduct risk assessments for solvent waste (DMF, DMSO) and neutralize acidic byproducts before disposal .
- Train personnel via 100%-score safety exams covering spill management and emergency procedures .
Advanced: How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action?
Methodological Answer:
- Transcriptomics (RNA-seq) : Identify differentially expressed genes in treated vs. control cells (e.g., pathways like apoptosis or kinase signaling) .
- Proteomics (LC-MS/MS) : Quantify protein phosphorylation changes (e.g., CK2 substrate modulation) .
- Metabolomics (NMR) : Track metabolite shifts (e.g., ATP/ADP ratios) to infer energy metabolism disruption .
- Bioinformatics Integration : Use tools like STRING or KEGG Mapper to map multi-omics findings onto interactome networks .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Co-crystallize with HCl or citrate to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA polymers for controlled release; characterize via dynamic light scattering (DLS) .
- Pharmacokinetic Modeling (Phoenix WinNonlin) : Predict oral bioavailability using Caco-2 permeability and hepatic microsomal stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
